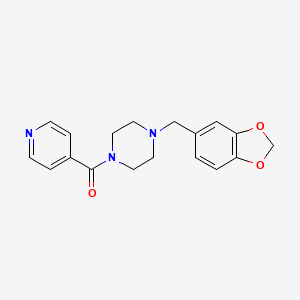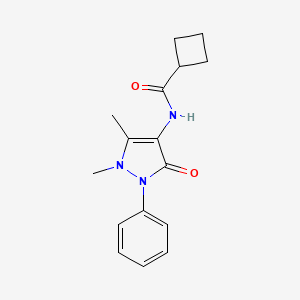
3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2-ethoxyphenyl)-2-phenylacrylonitrile is a chemical compound that belongs to the family of acrylonitrile derivatives. It is also known as CEPN and has been widely used in scientific research due to its unique properties.
作用机制
The mechanism of action of CEPN is based on its ability to generate singlet oxygen (^1O2) upon irradiation with light. Singlet oxygen is a highly reactive species that can react with biomolecules such as proteins, lipids, and DNA, leading to oxidative damage and cell death. CEPN can also bind to ion channels and modulate their activity, leading to changes in cellular function.
Biochemical and Physiological Effects:
CEPN has been shown to induce apoptosis in cancer cells upon irradiation with light. It has also been shown to inhibit the activity of ion channels such as TRPV1 and TRPM8, leading to changes in cellular function. In addition, CEPN has been shown to induce ROS production in cells, leading to oxidative stress and cell death.
实验室实验的优点和局限性
CEPN has several advantages for lab experiments. It is a highly specific probe for singlet oxygen detection and can be used in a wide range of biological systems. It is also a potent photosensitizer for PDT of cancer and can be used in combination with other chemotherapeutic agents. However, CEPN has some limitations for lab experiments. It requires irradiation with light for its activation, which can limit its use in certain biological systems. In addition, CEPN can be toxic to cells at high concentrations, which can limit its use in vivo.
未来方向
There are several future directions for the use of CEPN in scientific research. One direction is the development of new photosensitizers based on the structure of CEPN for PDT of cancer. Another direction is the use of CEPN as a molecular probe for the study of ion channels and their role in cellular function. In addition, the use of CEPN for the detection of ROS in biological systems can be further explored. Finally, the use of CEPN in combination with other chemotherapeutic agents for the treatment of cancer can be investigated.
合成方法
The synthesis of CEPN involves the reaction of 5-chloro-2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with benzaldehyde in the presence of piperidine to obtain the final product. The chemical structure of CEPN is shown below:
科学研究应用
CEPN has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer. In addition, CEPN has been used as a molecular probe for the study of protein-ligand interactions and as a tool for the study of ion channels.
属性
IUPAC Name |
(Z)-3-(5-chloro-2-ethoxyphenyl)-2-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-2-20-17-9-8-16(18)11-14(17)10-15(12-19)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEKVZZJRRMLOZ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)


![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)


![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)
![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)
![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)